
Evomonoside
Descripción general
Descripción
Evomonoside is a cardenolide glycoside, specifically a digitoxigenin derivative, with the chemical formula C29H44O8 . It is naturally found in plants such as Evonymus europaea and Thevetia neriifolia . This compound has garnered interest due to its biological activities, including potential anti-cancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Evomonoside can be synthesized through the glycosylation of digitoxigenin with L-rhamnose . The reaction typically involves the use of a glycosyl donor and an acid catalyst to facilitate the formation of the glycosidic bond .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, followed by purification processes such as chromatography . The extraction process may include solvent extraction and crystallization to isolate the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Evomonoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its biological activity.
Substitution: Substitution reactions can occur at the glycosidic bond, replacing the rhamnose moiety with other sugar units.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Acid catalysts like hydrochloric acid or sulfuric acid are used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced glycosides.
Substitution: Formation of glycosides with different sugar units.
Aplicaciones Científicas De Investigación
Evomonoside has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of cardenolide glycosides.
Biology: Investigated for its role in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Medicine: Potential therapeutic agent for treating certain types of cancer, such as osteosarcoma.
Industry: Utilized in the development of novel anti-cancer agents and cardioprotective drugs.
Mecanismo De Acción
Evomonoside exerts its effects primarily through the inhibition of sodium-potassium ATPase (Na+/K±ATPase) activity . This inhibition disrupts ion gradients across the cell membrane, leading to cell death in cancer cells . The compound also triggers apoptotic pathways by activating caspases and inducing mitochondrial membrane potential breakdown .
Comparación Con Compuestos Similares
Digitoxigenin: The parent compound of evomonoside, also a cardenolide glycoside.
Ouabain: Another cardenolide glycoside with similar inhibitory effects on Na+/K±ATPase.
Convallatoxol: A related compound with similar apoptotic induction properties.
Uniqueness of this compound: this compound stands out due to its specific glycosylation pattern, which enhances its biological activity and specificity . Its unique structure allows for targeted inhibition of Na+/K±ATPase, making it a promising candidate for anti-cancer therapy .
Actividad Biológica
Evomonoside, a cardiac glycoside primarily isolated from the plant Carissa spinarum, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's pharmacological properties, including its antiherpetic, cytotoxic, antioxidant, and antibacterial effects. The following sections detail research findings, case studies, and relevant data tables.
1. Overview of this compound
This compound is recognized for its potential therapeutic applications due to its bioactive properties. It has been studied extensively for various biological activities, particularly in relation to viral infections and cancer.
2.1 Antiviral Activity
This compound has demonstrated notable antiherpetic activity against herpes simplex virus (HSV) types 1 and 2. In a study by Kaur et al., it was reported that this compound exhibited moderate antiviral effects, with an IC50 value indicating its efficacy against HSV . The compound was found to significantly delay the onset of HSV infections in murine models, enhancing survival rates by up to 35% compared to untreated controls .
2.2 Cytotoxic Activity
Research has indicated that this compound possesses cytotoxic properties against various cancer cell lines. A study highlighted its effectiveness in inducing cell-cycle arrest and apoptosis in melanoma cells, with IC50 values suggesting significant cytotoxicity at concentrations as low as 34.58 µg/mL . The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.
Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|
A375 Melanoma | 34.58 | Induction of apoptosis via caspases |
Other Cancer Lines | Varies | Cell-cycle arrest |
2.3 Antioxidant Activity
This compound exhibits antioxidant properties that contribute to its protective effects against oxidative stress. In vitro studies have shown that it can scavenge free radicals effectively, with an IC50 value comparable to standard antioxidants like Trolox . This activity is crucial in mitigating cellular damage associated with various diseases.
3. Case Studies
Several case studies have further elucidated the pharmacological potential of this compound:
- Study on Antiviral Efficacy : In a controlled experiment involving BALB/C mice infected with HSV, this compound not only reduced mortality rates but also improved overall health outcomes without causing acute toxicity at therapeutic doses .
- Cytotoxicity Assessment : A detailed analysis of this compound's impact on cancer cells revealed significant growth inhibition and cell death in vitro, supporting its potential as a chemotherapeutic agent .
4. Additional Pharmacological Properties
In addition to its primary activities, this compound has been associated with:
- Antibacterial Activity : Preliminary studies indicate that this compound may possess antibacterial properties against certain strains of bacteria, although further research is needed to establish its efficacy and mechanisms .
- Potential for Combined Therapies : Investigations into the synergistic effects of this compound with other phytochemicals suggest enhanced therapeutic outcomes when used in combination treatments for viral infections and cancer .
Propiedades
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O8/c1-15-23(31)24(32)25(33)26(36-15)37-18-6-9-27(2)17(13-18)4-5-21-20(27)7-10-28(3)19(8-11-29(21,28)34)16-12-22(30)35-14-16/h12,15,17-21,23-26,31-34H,4-11,13-14H2,1-3H3/t15-,17+,18-,19+,20-,21+,23-,24+,25+,26-,27-,28+,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMLFJWIKARBFW-BKKMTDGVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318097 | |
Record name | Evomonoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
508-93-0 | |
Record name | Evomonoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=508-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Evomonoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3β,5β)-3-[(6-deoxy-α-L-mannopyranosyl)oxy]-14-hydroxycard-20(22)-enolide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.354 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological activity reported for Evomonoside?
A1: this compound has been identified as a cardiac glycoside with demonstrated antiherpetic activity. Specifically, it exhibits moderate activity against herpes simplex virus types I and II in inactivation assays. []
Q2: In which plant species has this compound been discovered?
A2: this compound has been isolated from several plant species, including:
Q3: Has the structure of this compound been elucidated, and if so, what is known about it?
A4: Yes, the structure of this compound has been determined using spectroscopic techniques. Although the specific spectroscopic data isn't provided in the given abstracts, studies utilizing NMR, MS, IR, and UV have confirmed its structure. [] It is characterized as a digitoxigenin derivative. [] Further details on its structure can be found in the cited research articles.
Q4: Are there any known synthetic routes to obtain this compound?
A5: Yes, partial syntheses of this compound have been achieved through glycosylation of cardenolides. [] This suggests the possibility of chemically synthesizing this compound, which could be beneficial for obtaining larger quantities for research purposes or exploring structural modifications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.